molecular formula C9H9BrO2 B1526012 3-(4-Bromophenyl)oxetan-3-OL CAS No. 1093878-32-0

3-(4-Bromophenyl)oxetan-3-OL

货号: B1526012
CAS 编号: 1093878-32-0
分子量: 229.07 g/mol
InChI 键: KNQDDTUCGFNECR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)oxetan-3-ol is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to an oxetane ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)oxetan-3-ol typically involves the reaction of 4-bromophenol with an appropriate epoxide under acidic or basic conditions. One common method is the nucleophilic substitution reaction, where 4-bromophenol reacts with ethylene oxide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions: 3-(4-Bromophenyl)oxetan-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxetan-3-one derivatives.

  • Reduction: Reduction reactions can lead to the formation of 3-(4-bromophenyl)ethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(4-Bromophenyl)oxetan-3-one

  • Reduction: 3-(4-Bromophenyl)ethanol

  • Substitution: Various bromophenyl-substituted oxetanes

科学研究应用

Medicinal Chemistry

3-(4-Bromophenyl)oxetan-3-OL has been investigated as a potential pharmacophore due to its ability to mimic carboxylic acid functionalities. Its unique structure allows it to participate in hydrogen bonding and other interactions critical for drug design.

Case Study : Research indicates that compounds with oxetane rings exhibit enhanced binding affinities in drug-target interactions. For example, studies have shown that substituents like bromine can increase the potency of inhibitors targeting specific enzymes involved in inflammatory pathways .

Biological Applications

The compound's influence on cellular processes has been explored, particularly in relation to enzyme interactions and metabolic pathways.

Biochemical Analysis :

  • Enzyme Modulation : It has been demonstrated that this compound can modulate signaling pathways related to eicosanoid biosynthesis, which are crucial in inflammation and immune responses.
Application Details
Enzyme Interaction StudiesInvestigated for effects on cyclooxygenase and lipoxygenase pathways.
Cellular MetabolismPotential role in altering metabolic responses in inflammatory cells.

Material Science

In industrial applications, this compound serves as a precursor for specialty chemicals and advanced materials. Its unique properties allow it to be utilized in the synthesis of polymers with tailored characteristics.

Material Application Description
Polymer SynthesisUsed as a building block for creating novel polymeric materials with enhanced properties.
Specialty ChemicalsActs as an intermediate in the production of fine chemicals used in various industries.

作用机制

The mechanism by which 3-(4-Bromophenyl)oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

相似化合物的比较

3-(4-Bromophenyl)oxetan-3-ol is unique due to its specific structural features. Similar compounds include:

  • 3-(4-Chlorophenyl)oxetan-3-ol: Similar structure but with a chlorine atom instead of bromine.

  • 3-(4-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of a bromine atom.

  • 3-(4-Nitrophenyl)oxetan-3-ol: Features a nitro group in place of bromine.

生物活性

3-(4-Bromophenyl)oxetan-3-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

Chemical Structure and Properties

The chemical formula for this compound is C9_9H9_9BrO2_2. It features an oxetane ring, which is known for its unique reactivity and ability to serve as a scaffold in medicinal chemistry. The presence of the bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing oxetane moieties can act on various biological pathways. Specifically, this compound has been implicated as a potential calcium-sensing receptor (CaSR) agonist. CaSR plays a crucial role in regulating calcium homeostasis and is a target for conditions related to parathyroid hormone (PTH) regulation, such as hyperparathyroidism.

Pharmacological Effects

  • Calcium-Sensing Receptor Agonism : Activation of CaSR by this compound may lead to decreased PTH secretion, thereby influencing calcium levels in the bloodstream. This mechanism suggests potential therapeutic applications in managing disorders associated with calcium metabolism .
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Li et al. (2023) Demonstrated that oxetane derivatives, including this compound, exhibit significant activity against various kinases, suggesting their role as potential kinase inhibitors .
Zhang et al. (2020) Investigated the effects of CaSR agonists on PTH levels and found that compounds similar to this compound effectively reduced PTH secretion in vitro .
Clinical Trials Ongoing trials are assessing the efficacy of oxetane derivatives in treating metabolic bone diseases, focusing on their ability to modulate calcium levels through CaSR activation .

Toxicological Profile

According to safety data, this compound is classified as harmful if swallowed and causes skin irritation. These properties necessitate careful handling during research and potential therapeutic applications .

属性

IUPAC Name

3-(4-bromophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQDDTUCGFNECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-32-0
Record name 3-(4-bromophenyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Dibromobenzene (2 g, 8.48 mmol) was taken up in THF (35 mL) and cooled to −78° C. before adding n-BuLi (3.39 mL, 8.48 mmol) dropwise. After stirring at −78° C. for 30 minutes, oxetan-3-one (0.611 g, 8.48 mmol) was added and the reaction was warmed to room temperature for 1 hour at which time water and saturated NH4Cl were added and the products were extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (6-50% EtOAc-hexanes) gave the title compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step Two
Quantity
0.611 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butyllithium (1.6 mol/L in hexanes, 1.33 mL) was added to a solution of 1,4-dibromobenzene (0.50 g) in tetrahydrofuran (5 mL) cooled to −78° C. The solution was stirred at this temperature for 30 min prior to the dropwise addition of 3-oxetanone (0.15 g) dissolved in tetrahydrofuran (2 mL). The solution was warmed in the cooling bath to room temperature overnight. Aqueous NH4Cl solution was then added and the resulting mixture was extracted with ethyl acetate. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by HPLC on reversed phase (acetonitrile/water) to give the title compound. Yield: 0.19 g (39% of theory); Mass spectrum (ESI−): m/z=273/275 (Br) [M+HCOO]−.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1-Bromo-4-iodobenzene (0.65 g, 2.3 mmol, Lancaster) was stirred in pentane (7 mL) and then n-BuLi (1.6 M in hexane, 1.4 mL, 2.3 mmol) was added dropwise at rt. The mixture was and the stirred for 1 h. A white precipitate formed and the precipitate was allowed to settled. The pentane was removed by pipette. The mixture was diluted with pentane (7 mL) back up to the original volume. The mixture was then added to a solution of 3-oxetanone (0.315 g, 4.37 mmol) in THF (7 mL) that was cooled in an ice bath. The mixture was then allowed to come to rt and stirred for about 2 h. The mixture was quenched by the addition of saturated NH4Cl (10 mL) and allowed to stir overnight. EtOAc (15 mL) was added and the layers separated. The aqueous layer was then extracted with EtOAc (5 mL). The combined organic layers were washed with brine (5 mL), dried over MgSO4, filtered, and concentrated in vacuo. The solid was purified by flash column chromatography (40 g Silicycle™ column) eluting with 20-50% EtOAc/heptane. The solid was recrystallized by dissolving in a mixture of heptane and DCM and concentrating under reduced pressure until a precipitate had formed. The solid was collected by filtration and washed with heptane (10 mL) to provide 3-(4-bromophenyl)oxetan-3-ol (0.333 g, 63%): 1H NMR (400 MHz, DMSO) δ 7.65-7.43 (m, 4H), 6.42 (s, 1H), 4.68 (dd, J=50.6, 6.8, 4H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.315 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)oxetan-3-OL
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)oxetan-3-OL
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)oxetan-3-OL
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)oxetan-3-OL
Reactant of Route 5
3-(4-Bromophenyl)oxetan-3-OL
Reactant of Route 6
3-(4-Bromophenyl)oxetan-3-OL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。